d-methionine sulfoxide
Overview
Description
D-Methionine sulfoxide: is an oxidized form of the amino acid methionine. It is a naturally occurring compound formed post-translationally through the oxidation of methionine. This compound is significant in various biological processes, particularly in the context of oxidative stress and aging. Methionine sulfoxide exists in two diastereomeric forms: methionine-S-sulfoxide and methionine-R-sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Methionine sulfoxide can be synthesized through the oxidation of D-methionine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and hypochlorite (ClO⁻). The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of D-methionine in water or a suitable buffer. The reaction is monitored until the desired level of oxidation is achieved .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and controlled addition of oxidizing agents ensures consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: D-Methionine can be oxidized to D-methionine sulfoxide using oxidizing agents like hydrogen peroxide or hypochlorite.
Substitution: The sulfoxide group in this compound can undergo substitution reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), hypochlorite (ClO⁻)
Reduction: Methionine sulfoxide reductases (MsrA and MsrB), thioredoxin
Major Products Formed
Oxidation: this compound
Reduction: D-Methionine
Scientific Research Applications
Chemistry
In chemistry, D-methionine sulfoxide is used as a model compound to study oxidation-reduction reactions. It helps in understanding the mechanisms of oxidative stress and the role of antioxidants.
Biology
In biological research, this compound serves as a marker for oxidative stress. Its formation and reduction are studied to understand cellular responses to oxidative damage and the repair mechanisms involving methionine sulfoxide reductases .
Medicine
This compound is investigated for its role in aging and age-related diseases. Elevated levels of methionine sulfoxide in tissues are associated with oxidative damage and protein dysfunction, which are common in neurodegenerative diseases like Alzheimer’s .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other sulfur-containing compounds.
Mechanism of Action
D-Methionine sulfoxide exerts its effects primarily through its role in oxidative stress. The oxidation of methionine residues in proteins can lead to structural changes and loss of function. Methionine sulfoxide reductases (MsrA and MsrB) catalyze the reduction of methionine sulfoxide back to methionine, thus repairing the oxidized proteins and restoring their function . This reduction process involves the transfer of electrons from thioredoxin to the sulfoxide group.
Comparison with Similar Compounds
Similar Compounds
Methionine sulfone: Another oxidized form of methionine, where the sulfur atom is further oxidized.
Cysteine sulfoxide: An oxidized form of the amino acid cysteine.
Uniqueness
D-Methionine sulfoxide is unique due to its reversible oxidation-reduction cycle, which is crucial for protecting proteins from oxidative damage. Unlike methionine sulfone, which is not readily reduced back to methionine, this compound can be efficiently repaired by methionine sulfoxide reductases .
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfinylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRNWWLZKMPFJ-CQIZIWTCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276416 | |
Record name | d-methionine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21056-56-4 | |
Record name | d-methionine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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